The compound 3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide represents a class of thienopyridine derivatives that have garnered interest in the scientific community due to their potential applications in various fields, including medicinal chemistry. These compounds are known for their structural uniqueness, which allows them to interact with biological systems in specific ways, leading to a range of biological activities. The synthesis and study of these compounds, as well as their interactions with other chemicals, provide valuable insights into their mechanisms of action and potential uses.
The applications of 3-aminothieno[2,3-b]pyridine-2-carboxamides extend beyond antimicrobial activity. In another study, the reaction of these compounds with ortho-formylbenzoic acid led to the formation of angular and linear isoindole diones2. These products have potential applications in the development of new pharmaceuticals due to their unique structural features. The angular isoindole-6,12-dione derivatives, in particular, were studied using X-ray structural analysis and dynamic NMR, highlighting their potential as scaffolds for drug development. The ability to form stable and structurally diverse compounds suggests that 3-aminothieno[2,3-b]pyridine-2-carboxamides could be valuable in the synthesis of complex molecules for medicinal chemistry and other fields where specific molecular interactions are crucial.
The synthesis of 3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide typically involves several key steps:
The molecular structure of 3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide features:
3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions:
The mechanism of action for 3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide primarily involves its interaction with specific molecular targets:
The interactions depend on the compound's ability to fit into enzyme active sites or receptor binding sites effectively.
The physical and chemical properties of 3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide include:
The applications of 3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide are diverse:
The compound is systematically named as 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide according to IUPAC conventions [2] [3]. This name reflects its core heterocyclic system: a thieno[2,3-b]pyridine scaffold (a thiophene ring fused with pyridine at the [2,3-b] bonds). The substituents are explicitly defined:
The fusion site designation ([2,3-b]) indicates bond connectivity between thiophene’s C2-C3 and pyridine’s C3-C4 atoms, crucial for unambiguous identification [3].
The molecular formula C₁₁H₁₃N₃OS (MW = 235.31 g/mol) is consistently verified across chemical databases and vendor catalogs [2] [3] [4]. Atom contributions are:
Table 1: Atomic Composition Analysis
Element | Count | Mass Contribution (g/mol) | Percentage (%) |
---|---|---|---|
Carbon | 11 | 132.14 | 56.15 |
Hydrogen | 13 | 13.10 | 5.57 |
Nitrogen | 3 | 42.03 | 17.86 |
Oxygen | 1 | 16.00 | 6.80 |
Sulfur | 1 | 32.06 | 13.62 |
Total molecular weight = 235.31 g/mol
While no direct single-crystal data exists for this specific carboxamide, crystallographic studies of structurally analogous thienopyridines reveal:
CC1=C2C(=NC(C)=C1C)SC(C(N)=O)=C2N
) [3] [4]. Key structural distinctions from related derivatives include:
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0